molecular formula C23H18FNO4 B8014422 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid

Cat. No.: B8014422
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-UHFFFAOYSA-N
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Description

The compound “9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine” is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is commonly used in peptide synthesis as a protecting group for the amino group, ensuring that the amino acids do not react prematurely during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-fluorophenylglycine is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to mix the reactants.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine undergoes several types of chemical reactions:

    Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed using secondary amines like piperidine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine-substituted phenyl ring under basic conditions.

Major Products Formed

    Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl group yields the free amino acid.

    Substitution: The substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.

Mechanism of Action

The primary mechanism of action of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine involves the protection of the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions of the amino group, allowing for the selective formation of peptide bonds. The deprotection step is crucial for the final release of the free peptide.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyloxycarbonyl-phenylglycine: Similar structure but without the fluorine substitution.

    9-Fluorenylmethyloxycarbonyl-tyrosine: Another amino acid derivative used in peptide synthesis.

Uniqueness

The presence of the fluorine atom in 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine imparts unique properties such as increased stability and reactivity in certain chemical reactions compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347918
Record name alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678988-18-6
Record name alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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